molecular formula C17H27N3O B2473936 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide CAS No. 1049474-77-2

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide

Cat. No.: B2473936
CAS No.: 1049474-77-2
M. Wt: 289.423
InChI Key: OINKNPINEWELGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Phenyl Substitution: The phenyl group is introduced to the piperazine ring through a nucleophilic aromatic substitution reaction, using a phenyl halide and a base.

    Amide Formation: The final step involves the reaction of the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide stands out due to its specific substitution pattern and its potential applications in both medicinal chemistry and industrial processes. Its unique combination of a piperazine ring with a phenyl group and an amide functionality contributes to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-15(2)17(21)18-9-6-10-19-11-13-20(14-12-19)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKNPINEWELGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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